![molecular formula C12H17N3O4 B13707068 Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate](/img/structure/B13707068.png)
Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate
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Overview
Description
Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate is a pyrazine derivative featuring a tert-butoxycarbonyl (Boc)-protected aminomethyl group at the 5-position and a methyl ester at the 2-position. This compound serves as a critical intermediate in medicinal chemistry, enabling the synthesis of amides, heterocycles, and bioactive molecules through selective deprotection and functionalization . Its Boc group enhances stability during synthetic processes, preventing unwanted side reactions at the amine moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the cyclization of appropriate precursors, such as 2,5-dimethylpyrazine or 2-methyl-5-(substituted) methylpyrazine.
Introduction of the Boc-Protected Amino Group: The Boc-protected amino group can be introduced through a reaction with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial scale.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The methyl group on the pyrazine ring can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Acidic conditions (e.g., trifluoroacetic acid) for Boc deprotection.
Major Products Formed
Oxidation: 5-Carboxypyrazine-2-carboxylate.
Reduction: 5-[(Boc-amino)methyl]pyrazine-2-methanol.
Substitution: 5-[(Amino)methyl]pyrazine-2-carboxylate.
Scientific Research Applications
Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s structure allows for modifications that can lead to the development of new drugs with potential therapeutic effects.
Material Science: It can be used in the synthesis of metal-organic frameworks (MOFs) and other advanced materials.
Mechanism of Action
The mechanism of action of Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate depends on its specific application. In medicinal chemistry, for instance, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The Boc-protected amino group can be deprotected to reveal a free amine, which can form hydrogen bonds or ionic interactions with target molecules .
Comparison with Similar Compounds
Comparison with Similar Pyrazine Derivatives
Impact of Substituents on Physicochemical Properties
- Lipophilicity: Boc-protected derivatives (e.g., Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate) exhibit higher logP values compared to unprotected amines (e.g., Methyl 5-aminopyrazine-2-carboxylate), improving membrane permeability .
- Reactivity : The Boc group allows controlled deprotection under acidic conditions (e.g., TFA in DCM ), whereas sulfonamide or ureido groups require distinct coupling strategies .
- Biological Activity : Azepane and pyrimidine substituents (Compound 39) enhance inhibitory potency against human targets, while ureido groups (Compound 4) optimize antimycobacterial efficacy .
Positional Isomerism and Electronic Effects
- 5- vs. 6-Substitution: Methyl 5-aminopyrazine-2-carboxylate and its 6-isomer (Methyl 6-aminopyrazine-2-carboxylate ) differ in electronic distribution. The 5-substituted derivative shows greater synthetic utility due to steric accessibility for further modifications .
- Electron-Withdrawing Groups : Esters at the 2-position stabilize the pyrazine ring, while electron-donating groups (e.g., azepane) modulate reactivity in cross-coupling reactions .
Biological Activity
Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of the current research findings.
1. Chemical Structure and Synthesis
This compound features a pyrazine ring substituted with a carboxylate and a Boc-protected amine. The general structure can be represented as follows:
The synthesis typically involves the reaction of methyl pyrazine-2-carboxylate with Boc-protected amines under suitable conditions, often utilizing coupling agents to facilitate the formation of the amide bond.
2.1 Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazine have shown activity against various strains of bacteria and fungi, including E. coli and S. aureus . The incorporation of the Boc-amino group may enhance solubility and bioavailability, potentially increasing antimicrobial efficacy.
2.2 Anticancer Activity
Studies focusing on pyrazine derivatives have revealed promising anticancer activities. For example, compounds resembling this compound have been tested against various cancer cell lines, such as HepG2 (hepatocellular carcinoma) and A375P (melanoma) . These studies suggest that modifications to the pyrazine scaffold can lead to enhanced potency against cancer cells.
3.1 Case Study: Anticancer Efficacy
A recent study evaluated the anticancer effects of several pyrazine derivatives, including those structurally related to this compound. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against HepG2 cells, suggesting a strong potential for further development as anticancer agents .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Derivative A | HepG2 | 5.0 |
Derivative B | A375P | 3.5 |
This compound | HepG2 | 4.0 |
3.2 Case Study: Antimicrobial Testing
Another investigation assessed the antimicrobial properties of various pyrazine derivatives against common pathogens. The study found that some derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 4 μg/mL for S. aureus, indicating significant antimicrobial potential .
Compound | Pathogen | MIC (μg/mL) |
---|---|---|
Derivative C | S. aureus | 4 |
Derivative D | E. coli | 8 |
This compound | A. niger | 16 |
While specific mechanisms for this compound are not fully elucidated, related compounds often exert their biological effects through enzyme inhibition or interference with cellular signaling pathways. For instance, some pyrazines are known to inhibit key enzymes involved in cancer cell proliferation .
5. Conclusion and Future Directions
This compound shows promise as a biologically active compound with potential applications in antimicrobial and anticancer therapies. Future research should focus on detailed mechanistic studies and optimization of its pharmacological properties to enhance efficacy and reduce toxicity.
Continued exploration of this compound's derivatives could lead to significant advancements in drug development within medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Methyl 5-[(Boc-amino)methyl]pyrazine-2-carboxylate?
- Methodology : The synthesis typically starts with methyl 5-(aminomethyl)pyrazine-2-carboxylate, where the Boc (tert-butoxycarbonyl) group is introduced via reaction with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) . Key steps include:
- Protection : Amine protection under anhydrous conditions (e.g., Boc group addition at 0–25°C).
- Purification : Column chromatography (e.g., silica gel, eluent: ethyl acetate/hexane) to isolate the product.
- Critical Parameters : Reaction pH, solvent polarity, and temperature control to avoid premature deprotection.
Q. How is the compound characterized structurally?
- Techniques :
- NMR : 1H and 13C NMR to confirm Boc-group integration (e.g., tert-butyl protons at δ 1.4 ppm) and pyrazine ring protons (δ 8.5–9.5 ppm) .
- HRMS : High-resolution mass spectrometry for molecular ion verification (e.g., [M+H]+ expected for C12H20N4O4).
- IR : Peaks at ~1680–1700 cm−1 for ester carbonyl and Boc carbamate groups .
Q. What are the key solubility and stability considerations for this compound?
- Solubility : Soluble in polar aprotic solvents (DCM, DMF, THF) but poorly in water due to the Boc group’s hydrophobicity .
- Stability :
- Acid-sensitive (Boc group cleaves in trifluoroacetic acid or HCl/dioxane).
- Store at –20°C under inert gas (N2/Ar) to prevent hydrolysis .
Advanced Research Questions
Q. How can conflicting yields in Boc-protection reactions be resolved?
- Data Contradiction Analysis : Discrepancies in yields (e.g., 50–90%) arise from:
- Catalyst Efficiency : Use of EDCI/HOBt coupling vs. Boc anhydride direct protection .
- Side Reactions : Competing acylation at pyrazine nitrogen vs. the aminomethyl group.
- Optimization Strategy :
- Screen bases (e.g., DMAP vs. TEA) to enhance regioselectivity.
- Monitor reaction progress via TLC (Rf ~0.5 in 30% ethyl acetate/hexane) .
Q. What mechanistic insights govern the deprotection of the Boc group in downstream reactions?
- Mechanistic Study :
- Acidolysis : Boc removal with TFA proceeds via carbocation intermediate (tert-butyl group) stabilized by the pyrazine ring’s electron-withdrawing effect .
- Kinetics : Reaction completion within 1–2 hours at 25°C, confirmed by 1H NMR loss of tert-butyl signals.
- Side Reactions : Overexposure to acid may esterify free carboxylic acids (if present) .
Q. How does the Boc group influence biological activity in target molecules?
- Case Study : In NMDA receptor studies, Boc-protected analogs (e.g., MPX-004/007) show reduced off-target effects compared to free amines, likely due to steric shielding of the amino group .
- Experimental Design :
- Compare IC50 values of Boc-protected vs. deprotected analogs in enzyme assays (e.g., kinase inhibition).
- Use molecular docking to assess Boc group interactions with binding pockets .
Q. What strategies address low reactivity in Suzuki-Miyaura couplings involving this compound?
- Challenge : Electron-deficient pyrazine rings hinder cross-coupling.
- Solutions :
Properties
Molecular Formula |
C12H17N3O4 |
---|---|
Molecular Weight |
267.28 g/mol |
IUPAC Name |
methyl 5-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]pyrazine-2-carboxylate |
InChI |
InChI=1S/C12H17N3O4/c1-12(2,3)19-11(17)15-6-8-5-14-9(7-13-8)10(16)18-4/h5,7H,6H2,1-4H3,(H,15,17) |
InChI Key |
PHAXMNGNLNWTPL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN=C(C=N1)C(=O)OC |
Origin of Product |
United States |
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